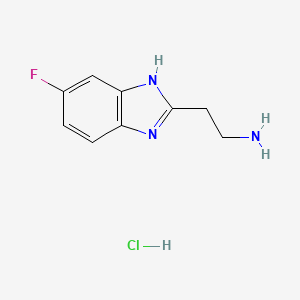

2-(5-Fluoro-1H-benzoimidazol-2-yl)-ethylamine hydrochloride

CAS No.: 1177315-68-2

Cat. No.: VC2288243

Molecular Formula: C9H11ClFN3

Molecular Weight: 215.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1177315-68-2 |

|---|---|

| Molecular Formula | C9H11ClFN3 |

| Molecular Weight | 215.65 g/mol |

| IUPAC Name | 2-(6-fluoro-1H-benzimidazol-2-yl)ethanamine;hydrochloride |

| Standard InChI | InChI=1S/C9H10FN3.ClH/c10-6-1-2-7-8(5-6)13-9(12-7)3-4-11;/h1-2,5H,3-4,11H2,(H,12,13);1H |

| Standard InChI Key | VRKMPRUDVSHKRH-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=C1F)NC(=N2)CCN.Cl |

| Canonical SMILES | C1=CC2=C(C=C1F)NC(=N2)CCN.Cl |

Introduction

Chemical Identity and Structure

Nomenclature and Identification

2-(5-Fluoro-1H-benzoimidazol-2-yl)-ethylamine hydrochloride is formally identified by its CAS registry number 1177315-68-2. The compound is also known by several synonyms including [2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]amine hydrochloride, 2-(5-Fluoro-1H-1,3-benzodiazol-2-yl)ethanamine hydrochloride, and 2-(5-fluoro-1H-1,3-benzodiazol-2-yl)ethan-1-amine hydrochloride . These alternative names reflect different numbering systems and nomenclature approaches used in chemical databases. The compound is categorized within the broader class of benzimidazole derivatives, which are widely studied for their diverse biological activities . Its standardized identification parameters facilitate consistent reference across scientific literature and chemical databases.

Molecular Structure and Properties

The molecular structure of 2-(5-Fluoro-1H-benzoimidazol-2-yl)-ethylamine hydrochloride is characterized by several distinct features that contribute to its chemical behavior and biological activity. The compound has a molecular formula of C9H11ClFN3 and a calculated molecular weight of 215.66 g/mol . Its structure comprises a benzimidazole core with a fluorine substituent at the 5-position, which significantly influences its electronic properties and reactivity patterns. The ethylamine side chain at the 2-position of the benzimidazole ring provides a basic nitrogen atom that forms the hydrochloride salt, enhancing water solubility compared to the free base form.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C9H11ClFN3 | |

| Molecular Weight | 215.66 g/mol | |

| InChI Key | VRKMPRUDVSHKRH-UHFFFAOYSA-N | |

| Canonical SMILES | C1=CC2=C(C=C1F)NC(=N2)CCN.Cl |

The presence of the fluorine atom is particularly noteworthy as it enhances the compound's lipophilicity and metabolic stability, properties that are crucial for potential pharmaceutical applications. The benzimidazole ring system contributes to the compound's ability to interact with various biological targets through hydrogen bonding and π-stacking interactions. These structural characteristics collectively determine the compound's physical, chemical, and biological properties.

Related Compounds

2-(5-Fluoro-1H-benzoimidazol-2-yl)-ethylamine hydrochloride belongs to a family of structurally related benzimidazole derivatives that share similar core structures but differ in their substituents. The non-fluorinated analog, 2-(1H-Benzoimidazol-2-yl)-ethylamine, represents the parent compound without the fluorine substitution . This related compound exhibits similar chemical properties but may differ in its biological activity profile and physicochemical characteristics due to the absence of the electronegative fluorine atom.

Another related compound is [2-(1-Isobutyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride, which features an isobutyl group on one of the nitrogen atoms of the benzimidazole ring. This structural modification significantly alters the compound's lipophilicity and potentially its binding affinity to biological targets. Comparing these related compounds provides valuable insights into structure-activity relationships within this chemical class.

The broader class of benzimidazole derivatives encompasses numerous compounds with diverse biological activities, including antimicrobial, anticancer, and antiviral properties. Understanding the structural relationships between these compounds helps researchers design and synthesize new derivatives with enhanced properties for specific applications.

Synthesis and Preparation

Synthetic Routes

Chemical Reactivity

Types of Reactions

2-(5-Fluoro-1H-benzoimidazol-2-yl)-ethylamine hydrochloride can participate in various chemical reactions, primarily due to the functional groups present in its structure. The compound undergoes oxidation reactions, typically at the benzimidazole ring, resulting in the formation of various oxidized derivatives. These oxidation reactions can target different positions of the heterocyclic system, depending on the oxidizing agent and reaction conditions employed. The compound can also undergo reduction reactions, which may occur at the fluorine-substituted position or the benzimidazole ring itself, potentially leading to the removal of the fluorine atom or reduction of the ring system.

Substitution reactions represent another important class of transformations for this compound. The fluorine atom at the 5-position can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides. Additionally, the primary amine function in the ethylamine side chain can engage in typical amine reactions, including acylation, alkylation, and condensation with carbonyl compounds to form imines or related derivatives.

Common Reagents and Conditions

The chemical transformations of 2-(5-Fluoro-1H-benzoimidazol-2-yl)-ethylamine hydrochloride employ a variety of reagents under specific reaction conditions. Oxidation reactions typically utilize reagents such as potassium permanganate (KMnO4), hydrogen peroxide (H2O2), or meta-chloroperoxybenzoic acid (mCPBA). These oxidations are generally conducted in aqueous or mixed aqueous-organic solvent systems, with temperature control to prevent over-oxidation or decomposition of the starting material or products.

For reduction reactions, common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation using palladium or platinum catalysts. These reductions often require anhydrous conditions, particularly when using metal hydride reagents, and careful control of stoichiometry to achieve selective reduction of specific functional groups. Nucleophilic substitution reactions involving the fluorine substituent typically employ strong nucleophiles under basic conditions, with elevated temperatures often necessary to overcome the activation energy barrier for these transformations.

Major Products Formed

The reactions of 2-(5-Fluoro-1H-benzoimidazol-2-yl)-ethylamine hydrochloride generate various products depending on the specific transformation and reaction conditions. Oxidation reactions primarily yield oxidized benzimidazole derivatives, including N-oxides, hydroxylated products, or compounds with modified ring systems resulting from ring-opening processes under more forcing conditions. Reduction reactions can produce reduced benzimidazole derivatives or de-fluorinated products, particularly when strong reducing agents are employed or under catalytic hydrogenation conditions.

Substitution reactions involving the fluorine substituent lead to products where the fluorine atom is replaced by various nucleophiles, resulting in compounds with different functional groups at the 5-position. The primary amine function can form amides, imines, or secondary amines through appropriate reactions with acid derivatives, aldehydes/ketones, or alkylating agents, respectively. These chemical transformations provide access to a diverse array of structural analogs that may exhibit modified biological activities or physicochemical properties compared to the parent compound.

Biological Activity

Antibacterial Properties

2-(5-Fluoro-1H-benzoimidazol-2-yl)-ethylamine hydrochloride exhibits significant antibacterial activity against various bacterial pathogens, as demonstrated in several research studies. The compound has shown particularly strong efficacy against Gram-positive bacteria, with notable minimum inhibitory concentration (MIC) values. Against Staphylococcus aureus, a common Gram-positive pathogen responsible for various infections ranging from skin conditions to life-threatening diseases, the compound demonstrates a MIC value of 0.015 mg/mL. For Escherichia coli, a representative Gram-negative bacterium, the compound exhibits a MIC value of 0.025 mg/mL.

| Bacterial Strain | Classification | MIC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | Gram-positive | 0.015 |

| Escherichia coli | Gram-negative | 0.025 |

The mechanism of antibacterial activity likely involves the compound's ability to interact with specific bacterial targets, such as enzymes involved in cell wall synthesis or nucleic acid replication. The benzimidazole core structure is known to intercalate with DNA, potentially disrupting bacterial DNA replication and transcription processes. Additionally, the fluorine substituent enhances the compound's lipophilicity, potentially improving its penetration through bacterial cell membranes and contributing to its antibacterial efficacy.

Antifungal Properties

In addition to its antibacterial activity, 2-(5-Fluoro-1H-benzoimidazol-2-yl)-ethylamine hydrochloride demonstrates noteworthy antifungal properties against common fungal pathogens. Research findings indicate that the compound is effective against both yeast and filamentous fungi. Against Candida albicans, a pathogenic yeast that causes candidiasis in humans, the compound exhibits a MIC value of 0.020 mg/mL. For Aspergillus niger, a filamentous fungus that can cause aspergillosis and is a common laboratory test organism, the compound shows a MIC value of 0.030 mg/mL.

| Fungal Strain | Type | MIC (mg/mL) |

|---|---|---|

| Candida albicans | Yeast | 0.020 |

| Aspergillus niger | Filamentous fungus | 0.030 |

The antifungal activity of 2-(5-Fluoro-1H-benzoimidazol-2-yl)-ethylamine hydrochloride likely stems from its ability to inhibit ergosterol biosynthesis or disrupt fungal membrane integrity. Ergosterol is a vital component of fungal cell membranes, and its disruption can lead to increased membrane permeability and eventual cell death. Additionally, benzimidazole derivatives are known to interfere with microtubule formation in fungi, disrupting critical cellular processes such as nuclear division and intracellular transport.

Other Pharmacological Effects

Beyond its antimicrobial properties, 2-(5-Fluoro-1H-benzoimidazol-2-yl)-ethylamine hydrochloride has been investigated for various other pharmacological effects. Although specific data on this exact compound is limited in the provided search results, structurally related benzimidazole derivatives have demonstrated diverse biological activities that may provide insight into potential additional properties of this compound. Benzimidazole derivatives are known to exhibit anticancer, antiviral, anti-inflammatory, and antiparasitic activities.

The compound's potential mechanism of action in these various biological contexts likely involves its interaction with specific cellular targets. Benzimidazole derivatives can inhibit key enzymes involved in cell metabolism, disrupt cellular signaling pathways, or interfere with protein synthesis. The fluorine substituent potentially enhances the compound's ability to form strong interactions with biological targets, such as enzymes or receptors. The ethylamine group may improve the compound's solubility and facilitate its transport across cell membranes, enhancing its bioavailability and efficacy.

Scientific Applications

Research Applications

2-(5-Fluoro-1H-benzoimidazol-2-yl)-ethylamine hydrochloride serves as a valuable tool in various scientific research areas. In chemical research, it functions as a building block for the synthesis of more complex molecules with potential biological or material science applications. Its well-defined structure and reactivity make it suitable for exploring structure-activity relationships in medicinal chemistry research. Researchers utilize this compound to develop libraries of structurally related derivatives to identify compounds with enhanced properties or novel biological activities.

In biological research, the compound serves as a probe for investigating cellular processes and molecular interactions. Its antimicrobial properties make it useful for studying mechanisms of bacterial resistance and for developing new strategies to combat resistant pathogens. Additionally, the compound can be employed in biochemical studies to investigate enzyme inhibition and receptor binding, providing insights into biological pathways and potential therapeutic targets.

Industrial Applications

In industrial settings, 2-(5-Fluoro-1H-benzoimidazol-2-yl)-ethylamine hydrochloride finds applications primarily in pharmaceutical research and development. It serves as an intermediate in the synthesis of more complex pharmaceutical compounds, contributing to the development of new therapeutic agents. The compound's well-characterized structure and reactivity make it suitable for incorporation into drug discovery programs focusing on antimicrobial, anticancer, or other therapeutic areas.

Additionally, the compound has potential applications in the development of antimicrobial materials and coatings. Its documented activity against both bacterial and fungal pathogens suggests utility in creating surfaces resistant to microbial colonization, which could be valuable in healthcare settings, food processing facilities, or other environments where microbial contamination is a concern. Furthermore, its chemical properties make it a candidate for use as a reagent in various chemical synthesis applications beyond pharmaceutical development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume